molecular formula C7H6N2OS B11766998 3-Aminobenzo[d]isothiazol-6-ol

3-Aminobenzo[d]isothiazol-6-ol

Cat. No.: B11766998
M. Wt: 166.20 g/mol
InChI Key: YNEKGRKOXAUSOD-UHFFFAOYSA-N
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Description

3-Aminobenzo[d]isothiazol-6-ol is a heterocyclic compound that features a benzene ring fused to an isothiazole ring, with an amino group at the 3-position and a hydroxyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Aminobenzo[d]isothiazol-6-ol involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and cost-effective processes. These methods often utilize readily available starting materials and aim to minimize the use of hazardous reagents and solvents. The development of green chemistry approaches, such as catalyst-free microwave-assisted methods in aqueous media, has also been explored to improve the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Aminobenzo[d]isothiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups to the amino or hydroxyl positions.

Scientific Research Applications

3-Aminobenzo[d]isothiazol-6-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Aminobenzo[d]isothiazol-6-ol involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, the compound can bind to the active site of kinases, preventing their phosphorylation activity and thereby modulating cellular signaling pathways. This inhibition can disrupt processes such as cell division and migration, making the compound a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminobenzo[d]isothiazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical modifications, making it a valuable scaffold for drug discovery and materials science.

Properties

IUPAC Name

3-amino-1,2-benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-7-5-2-1-4(10)3-6(5)11-9-7/h1-3,10H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEKGRKOXAUSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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